molecular formula C11H12F3NO B12070030 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine

1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine

Cat. No.: B12070030
M. Wt: 231.21 g/mol
InChI Key: IEEVAELRQHMMBX-UHFFFAOYSA-N
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Description

N- { [4- (2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine , is a chemical compound with the following structure:

IUPAC Name: N- [4- (2,2,2-trifluoroethoxy)benzyl]cyclopropanamine\text{IUPAC Name: N- [4- (2,2,2-trifluoroethoxy)benzyl]cyclopropanamine} IUPAC Name: N- [4- (2,2,2-trifluoroethoxy)benzyl]cyclopropanamine

This compound features a cyclopropane ring attached to a phenyl group via a trifluoroethoxy linker. Its molecular weight is approximately 245.24 g/mol .

Preparation Methods

The synthetic routes for 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine are not widely documented. industrial production methods likely involve specialized processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine can participate in various chemical reactions:

    Substitution Reactions: The trifluoroethoxy group may undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the cyclopropane ring could yield different products.

    Oxidation Reactions: Oxidation of the amine group may lead to new functional groups.

Common reagents and conditions depend on the specific reaction type and desired outcome.

Scientific Research Applications

    Medicine: It might serve as a pharmacophore or scaffold for drug development.

    Chemical Synthesis: Researchers may explore its reactivity in novel transformations.

    Industry: Its unique structure could find use in materials science or specialty chemicals.

Mechanism of Action

The exact mechanism by which 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-16-9-3-1-2-8(6-9)10(15)4-5-10/h1-3,6H,4-5,7,15H2

InChI Key

IEEVAELRQHMMBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OCC(F)(F)F)N

Origin of Product

United States

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